REACTION_SMILES
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[CH3:11][C:12](=[O:13])[O:14][C:15](=[O:16])[CH3:17].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH3:10])[c:6]([NH2:7])[cH:8][cH:9]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH3:10])[c:6]([NH:7][C:12]([CH3:11])=[O:13])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(C)c1
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Name
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Type
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product
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Smiles
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COc1ccc(NC(C)=O)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |